molecular formula C19H16ClN5 B2596184 N,N-Dibenzyl-2-chloro-9H-purin-6-amine CAS No. 496955-47-6

N,N-Dibenzyl-2-chloro-9H-purin-6-amine

Cat. No.: B2596184
CAS No.: 496955-47-6
M. Wt: 349.82
InChI Key: WWLHJEMGMGWORO-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2-chloro-9H-purin-6-amine (CAS 496955-47-6) is a high-value C6-substituted purine derivative designed for advanced chemical synthesis and drug discovery research. This compound serves as a versatile and crucial synthetic intermediate for constructing diverse purine conjugates . Its molecular structure features a chlorine atom at the 2-position and a dibenzylamino group at the 6-position of the purine core, making it an excellent electrophile for nucleophilic aromatic substitution reactions . This reactivity is primarily exploited to create novel N-(purin-6-yl) compounds, which are a promising class of molecules in the search for new therapeutic agents . Researchers utilize this building block to develop purine conjugates with natural amino acids and peptides, which have shown potential as antimycobacterial agents against strains like Mycobacterium tuberculosis . The synthesis of such C6-substituted purines is a fundamental and important area of purine chemistry, enabling the exploration of new bioactive molecules . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-dibenzyl-2-chloro-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5/c20-19-23-17-16(21-13-22-17)18(24-19)25(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLHJEMGMGWORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC(=NC4=C3NC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-2-chloro-9H-purin-6-amine typically involves the reaction of 2-chloro-9H-purin-6-amine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-2-chloro-9H-purin-6-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form N,N-dibenzyl-2-chloro-9H-purin-6-one or reduction to form this compound derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products Formed:

    Nucleophilic Substitution: Products include N,N-dibenzyl-2-azido-9H-purin-6-amine, N,N-dibenzyl-2-thio-9H-purin-6-amine, and N,N-dibenzyl-2-alkoxy-9H-purin-6-amine.

    Oxidation: Major product is N,N-dibenzyl-2-chloro-9H-purin-6-one.

    Reduction: Major products are various this compound derivatives.

Scientific Research Applications

Antitumor Activity

Synthesis and Evaluation
Research has indicated that N,N-dibenzyl-2-chloro-9H-purin-6-amine can be synthesized and evaluated for its cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound were tested for their ability to induce apoptosis in cancer cells, particularly in H1975, HL-60, HCT116, and HeLa cell lines. The results showed varying degrees of effectiveness, with some derivatives exhibiting significant cytotoxicity comparable to established anticancer drugs like etoposide .

Mechanism of Action
The mechanism by which these compounds exert their antitumor effects involves modulation of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. Compounds derived from this compound have been identified as potential CDK inhibitors, providing a novel approach to cancer therapy .

Anti-inflammatory Properties

Biological Evaluation
Another significant application of this compound is its anti-inflammatory activity. Recent studies have synthesized analogues of this compound and assessed their efficacy using the Bovine Serum Albumin (BSA) denaturation technique. One particular analogue demonstrated promising anti-inflammatory effects, outperforming standard anti-inflammatory drugs such as Diclofenac .

Synthesis of Novel Therapeutics

Building Block for Drug Development
this compound serves as a versatile building block in the synthesis of various biologically active compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting a range of diseases beyond cancer and inflammation. The ability to create diverse derivatives enhances its utility in pharmaceutical research .

Pharmacophore Modeling

Structural Insights
Pharmacophore modeling studies have been conducted to identify the essential structural features required for biological activity among purine derivatives, including this compound. These studies have highlighted key interactions necessary for binding to biological targets, paving the way for rational drug design .

Data Table: Summary of Applications

ApplicationDescriptionKey Findings
Antitumor ActivityInduces apoptosis in cancer cellsEffective against H1975, HL-60, HCT116, HeLa
Anti-inflammatoryReduces inflammation through BSA denaturation assayPromising results compared to Diclofenac
Drug DevelopmentServes as a building block for synthesizing new therapeutic agentsVersatile modifications lead to diverse compounds
Pharmacophore ModelingIdentifies structural features essential for biological activityInsights into binding interactions

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-2-chloro-9H-purin-6-amine involves its interaction with purine receptors and enzymes. The compound can act as an inhibitor or modulator of these targets, affecting various cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the purine receptor or enzyme involved.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Notes
This compound Cl (C2), N,N-dibenzyl (N6) C₁₉H₁₆ClN₅ 349.82 Bulky benzyl groups enhance lipophilicity
2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine Cl (C2), N,N-dimethyl (N6), isopropyl (N9) C₁₀H₁₅ClN₆ 254.72 Compact substituents improve solubility
N-(4-Methoxybenzyl)-2-chloro-9-isopropyl-9H-purin-6-amine Cl (C2), 4-methoxybenzyl (N6), isopropyl (N9) C₁₆H₁₈ClN₅O 331.80 Methoxy group enhances hydrogen bonding
9-(1-Benzylpiperidin-4-yl)-2-chloro-9H-purin-6-amine Cl (C2), piperidin-4-yl (N9), benzyl (piperidine) C₁₇H₁₈ClN₆ 347.82 Piperidine ring introduces conformational flexibility

Physicochemical Properties

  • Lipophilicity : The dibenzyl groups in the target compound increase logP values compared to smaller substituents (e.g., dimethyl or methoxybenzyl groups), affecting membrane permeability .
  • Solubility : Compounds with polar groups (e.g., methoxy or piperidine) exhibit improved aqueous solubility. For example, the methoxybenzyl derivative forms hydrogen bonds in crystal lattices, enhancing dissolution .
  • Stability : Bulky substituents (e.g., benzyl) reduce metabolic degradation but may complicate synthetic purification .

Biological Activity

N,N-Dibenzyl-2-chloro-9H-purin-6-amine is a purine derivative that has garnered attention in biological research due to its potential therapeutic applications and unique structural characteristics. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features two benzyl groups attached to the nitrogen atoms of the purine ring, which enhances its lipophilicity and may influence its biological interactions. The molecular formula is C16_{16}H16_{16}ClN5_5, with a molecular weight of approximately 299.78 g/mol. The compound's structure allows it to participate in various biochemical interactions, making it significant in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with purine receptors and enzymes. It acts as an inhibitor or modulator of these targets, influencing several cellular pathways:

  • Purine Metabolism : The compound is studied for its role in modulating biological pathways involving purine metabolism, potentially affecting nucleotide synthesis and signaling pathways.
  • Enzyme Interaction : It can bind to enzymes involved in purine metabolism, thereby modulating their activity.

Antiviral and Anticancer Properties

Research indicates that this compound may exhibit antiviral and anticancer activities. Its structural similarity to other purine derivatives suggests potential efficacy against various types of cancer and viral infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralPotential inhibition of viral replication
AnticancerInhibition of tumor growth in various cancer cell lines
Modulation of Purine PathwaysAlteration in nucleotide synthesis and signaling

Case Studies and Research Findings

  • Antitumor Activity : A study on similar purine derivatives demonstrated their effectiveness against human cancer cell lines, suggesting that this compound could have comparable effects . The mechanisms involved include modulation of key signaling pathways associated with cell proliferation.
  • In Vitro Studies : In vitro assays have shown that compounds with similar structures can significantly reduce the viability of cancer cells, indicating that this compound may also possess these properties .
  • Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic profiles for related compounds, which may translate into effective therapeutic agents when considering absorption, distribution, metabolism, and excretion (ADMET) properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-Dibenzyl-2-chloro-9H-purin-6-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves alkylation or substitution reactions using triflic acid (CF3_3SO3_3H) to cleave protecting groups, followed by reflux in anhydrous solvents like CH2_2Cl2_2. For example, dibenzyl-protected intermediates can be deprotected under acidic conditions, followed by basification and purification via flash chromatography (cyclohexane-ethyl acetate gradients). Yield optimization requires strict temperature control (e.g., 0 °C during acid addition) and inert atmospheres (N2_2) to prevent side reactions .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Data collection at low temperatures (e.g., 110 K) improves resolution, with refinement using SHELXL (R factor < 0.05). Complementary techniques include 1^1H/13^{13}C NMR for verifying substituent positions and mass spectrometry for molecular weight validation. For example, Acta Crystallographica reports highlight mean C–C bond accuracies of 0.002 Å in related purine derivatives .

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